Methyl 2-amino-3-formylbenzoate is an aromatic compound with the molecular formula . It features a formyl group (-CHO) and an amino group (-NH_2) attached to a benzoate structure. This compound is characterized by its unique arrangement of functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound's structure can be represented as follows:
textO || NH2-C6H4-COOCH3
**Source: A Preparation Of Methyl 2-amino-3-formylbenzoate and its use in Friedlander Synthesis:
Research indicates that methyl 2-amino-3-formylbenzoate exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its derivatives have been explored for their anticancer properties, highlighting its relevance in medicinal chemistry.
Several synthetic pathways have been developed for the preparation of methyl 2-amino-3-formylbenzoate:
Methyl 2-amino-3-formylbenzoate has diverse applications:
Studies on methyl 2-amino-3-formylbenzoate's interactions with biological systems have revealed insights into its mechanism of action. For instance, it has been shown to interact with various enzymes and receptors, influencing metabolic pathways. These interactions are crucial for understanding its therapeutic potential and safety profile.
Methyl 2-amino-3-formylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-amino-5-methylbenzoate | 18595-16-9 | 1.00 |
Methyl 4-amino-3-methylbenzoate | 107582-20-7 | 0.96 |
Ethyl 4-amino-3-methylbenzoate | 40800-65-5 | 0.94 |
Methyl 5-amino-2-methylbenzoate | 18595-12-5 | 0.94 |
Methyl 3-formyl-1H-indole-5-carboxylate | 197506-83-5 | 0.82 |
Methyl 2-amino-3-formylbenzoate stands out due to its specific combination of functional groups, which allows for unique reactivity patterns not found in similar compounds. Its potential biological activities further enhance its significance in research and application compared to closely related compounds.